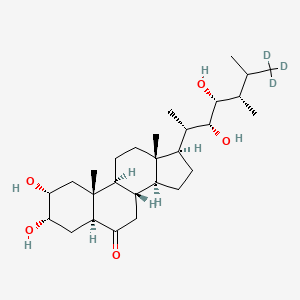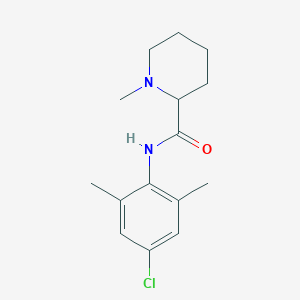
p-Chloromepivacaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chloromepivacaine: is a local anesthetic compound that is chemically related to mepivacaine. It is used for local or regional analgesia and anesthesia. The compound is known for its effectiveness in blocking nerve impulses, making it useful in various medical procedures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloromepivacaine involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Reduction: The reduction of the nitro group to an amine.
Amidation: The formation of the amide bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: p-Chloromepivacaine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The chlorine atom in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
Aplicaciones Científicas De Investigación
Chemistry: p-Chloromepivacaine is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of local anesthetics on nerve cells and their mechanisms of action.
Medicine: The primary application of this compound in medicine is as a local anesthetic for surgical procedures, dental work, and pain management.
Industry: In the industrial sector, this compound is used in the formulation of pharmaceutical products and in the development of new anesthetic agents.
Mecanismo De Acción
p-Chloromepivacaine exerts its effects by blocking the generation and conduction of nerve impulses. It binds selectively to the intracellular surface of sodium channels, preventing the influx of sodium ions into the axon. This action inhibits the depolarization necessary for action potential propagation, thereby blocking nerve function .
Comparación Con Compuestos Similares
Mepivacaine: Chemically related to p-Chloromepivacaine, used for similar anesthetic purposes.
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: A longer-acting local anesthetic with a different pharmacokinetic profile.
Uniqueness: this compound is unique in its specific chemical structure, which includes a chlorine atom on the aromatic ring. This structural difference can influence its pharmacological properties, such as potency, duration of action, and side effect profile.
Propiedades
Fórmula molecular |
C15H21ClN2O |
|---|---|
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
N-(4-chloro-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C15H21ClN2O/c1-10-8-12(16)9-11(2)14(10)17-15(19)13-6-4-5-7-18(13)3/h8-9,13H,4-7H2,1-3H3,(H,17,19) |
Clave InChI |
KDECQHWBNVHDNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


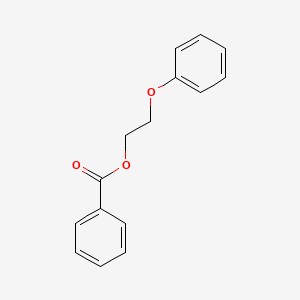
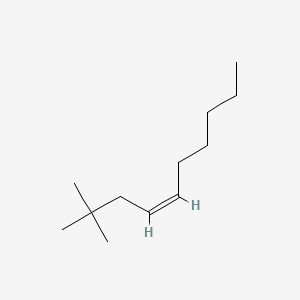
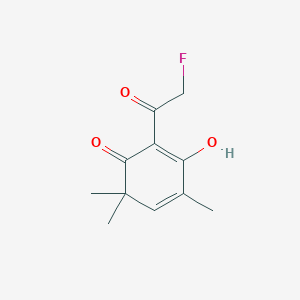
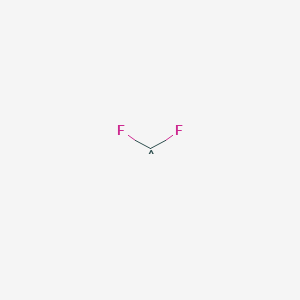
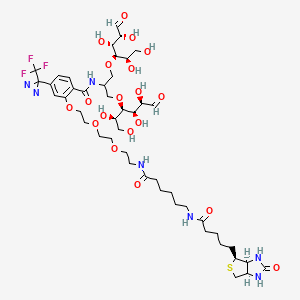
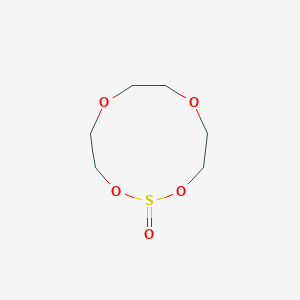
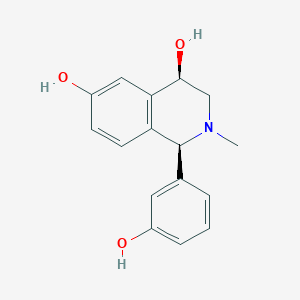
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)


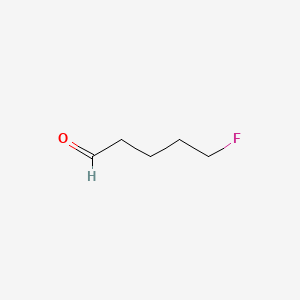
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
